
4-Butylbenzène-1,2-diamine
Vue d'ensemble
Description
4-Butylbenzene-1,2-diamine, also known as 1,2-Benzenediamine, 4-butyl-, is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 g/mol . The IUPAC name for this compound is 4-butylbenzene-1,2-diamine .
Molecular Structure Analysis
The InChI code for 4-Butylbenzene-1,2-diamine is 1S/C10H16N2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4,11-12H2,1H3 . The compound has a total of 12 heavy atoms . The Canonical SMILES for this compound is CCCCC1=CC(=C(C=C1)N)N .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Butylbenzene-1,2-diamine are not available, it’s important to note that benzene derivatives like this compound can undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
4-Butylbenzene-1,2-diamine has a molecular weight of 164.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 164.131348519 g/mol . The topological polar surface area of the compound is 52 Ų .
Applications De Recherche Scientifique
Diamination-1,2 électrocatalytique des alcènes
La 4-Butylbenzène-1,2-diamine peut être utilisée dans la diamination-1,2 électrocatalytique des alcènes . Ce processus implique l'introduction simultanée de deux groupes amino à travers un substrat alcène, ce qui est une approche difficile pour la synthèse des 1,2-diamines . La réaction peut convertir des alcènes aromatiques stables et facilement disponibles et des sulfamides en 1,2-diamines avec une excellente diastéréosélectivité .
Synthèse de produits naturels et pharmaceutiques
Le motif 1,2-diamine, qui peut être synthétisé à l'aide de this compound, est largement présent dans les produits naturels et les composés pharmaceutiques . Cela fait de la this compound un composé précieux dans la synthèse de ces produits .
Utilisation dans les catalyseurs moléculaires
Les 1,2-diamines, qui peuvent être synthétisées à l'aide de this compound, sont des motifs structurels fréquents dans les catalyseurs moléculaires . Cela signifie que la this compound peut être utilisée dans la production de ces catalyseurs .
Développement de sondes fluorescentes
La this compound peut être utilisée dans le développement de sondes fluorescentes . Les deux atomes d'azote du composé jouent un rôle crucial dans le transfert photoélectronique .
Applications environnementales et de sécurité
La this compound est suivie et réglementée par l'EPA, ce qui indique sa pertinence dans les applications environnementales et de sécurité .
Applications à grande échelle
L'utilisation de la this compound dans la diamination-1,2 électrocatalytique des alcènes supprime l'utilisation de tout catalyseur métallique de transition et de réactif oxydant, ce qui la rend adaptée aux applications à grande échelle .
Mécanisme D'action
Target of Action
It has been used as a component in the synthesis of fluorescent probes for copper ions , suggesting that it may interact with metal ions in biological systems.
Mode of Action
It is known that the two nitrogen atoms in the n-butylbenzene-1,2-diamine play crucial roles for the photoelectron transfer . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Result of Action
In the context of its use in fluorescent probes, it has been shown to enhance fluorescence when coordinating with copper ions .
Action Environment
It’s worth noting that the compound’s fluorescence enhancement properties have been observed in aqueous media , suggesting that the compound’s action may be influenced by the solvent environment.
Analyse Biochimique
Biochemical Properties
4-Butylbenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with copper ions (Cu2+), forming complexes that can be used as fluorescent probes for imaging in living cells . The nature of these interactions involves coordination with the metal ion, leading to fluorescence enhancement. Additionally, 4-Butylbenzene-1,2-diamine may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Cellular Effects
The effects of 4-Butylbenzene-1,2-diamine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways by acting as a fluorescent probe for copper ions, which are essential cofactors in many enzymatic reactions . This compound can affect gene expression and cellular metabolism by altering the availability of copper ions, which in turn can impact the activity of copper-dependent enzymes. Furthermore, 4-Butylbenzene-1,2-diamine may affect cellular processes such as oxidative stress response and apoptosis through its interactions with metal ions.
Molecular Mechanism
At the molecular level, 4-Butylbenzene-1,2-diamine exerts its effects primarily through binding interactions with biomolecules. The compound’s ability to coordinate with copper ions is a key aspect of its mechanism of action . This coordination can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, 4-Butylbenzene-1,2-diamine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins that require copper as a cofactor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butylbenzene-1,2-diamine can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that 4-Butylbenzene-1,2-diamine can have sustained effects on cellular function, particularly in the context of its interactions with metal ions and the resulting impact on enzymatic activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Butylbenzene-1,2-diamine in animal models vary with dosage. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of 4-Butylbenzene-1,2-diamine is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including disruption of metal ion homeostasis and oxidative stress.
Metabolic Pathways
4-Butylbenzene-1,2-diamine is involved in various metabolic pathways, particularly those related to the metabolism of aromatic amines. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Additionally, 4-Butylbenzene-1,2-diamine may influence the activity of enzymes involved in the biosynthesis and degradation of other aromatic compounds.
Transport and Distribution
Within cells and tissues, 4-Butylbenzene-1,2-diamine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The compound’s hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution within various cellular compartments.
Subcellular Localization
The subcellular localization of 4-Butylbenzene-1,2-diamine is influenced by targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function. Localization to these compartments can enhance the compound’s interactions with specific enzymes and other biomolecules, modulating its biochemical activity.
Propriétés
IUPAC Name |
4-butylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEGHHLKDKIWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063120 | |
| Record name | 1,2-Benzenediamine, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.000174 [mmHg] | |
| Record name | 4-Butyl-1,2-benzenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3281 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3663-23-8 | |
| Record name | 4-Butyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-1,2-benzenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediamine, 4-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenediamine, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTYL-O-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4GA1B83X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-BUTYL-1,2-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6269 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

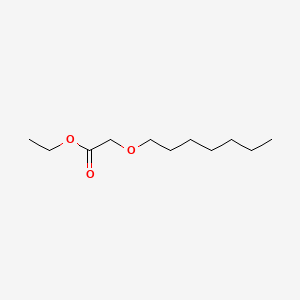
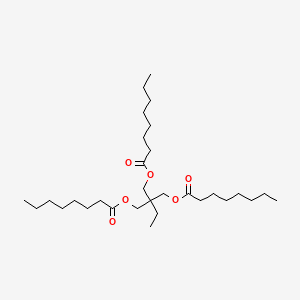
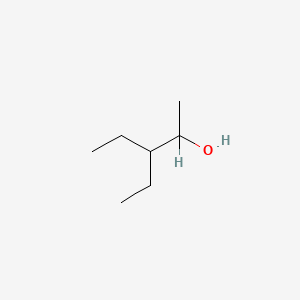

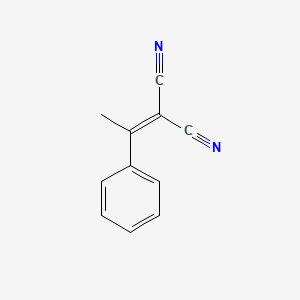
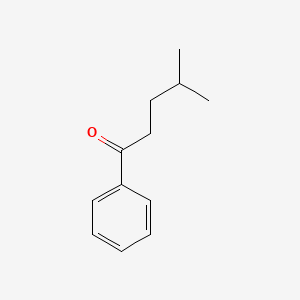

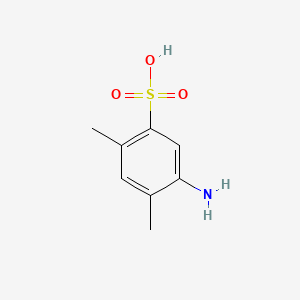

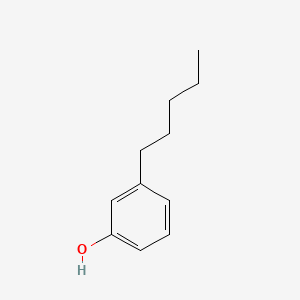
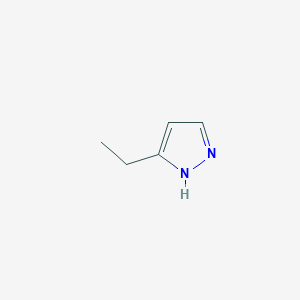
![({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B1594645.png)

